Binding Affinity to β-Amyloid Aggregates: 4-Fluorophenyl vs. 4-Chloro-, 4-Bromo-, and 4-Iodophenyl Analogs
In a comparative study of indole-chalcone derivatives for β-amyloid plaque imaging, the 4-fluorophenyl-substituted compound exhibited a binding affinity (Ki) of 35.06 ± 6.21 nM for Aβ₁–₄₂ aggregates, which was 4.2-fold lower in potency than the 4-chlorophenyl analog (Ki = 8.43 ± 2.13 nM) and approximately 3.9-fold lower than the 4-bromo- (Ki = 8.96 ± 0.92 nM) and 4-iodo- (Ki = 8.22 ± 1.46 nM) analogs [1]. The halogenation trend in this system was F- < Cl- ≈ Br- ≈ I-, indicating that fluorine, despite its favorable metabolic stability, does not confer maximal binding affinity in this hydrophobic binding pocket. This data directly demonstrates that the 4-fluorophenyl analog is a distinct chemical entity with quantifiably different target engagement, not a generic substitute for other halogenated morpholine derivatives.
| Evidence Dimension | Binding Affinity (Ki) for Aβ₁–₄₂ Aggregates |
|---|---|
| Target Compound Data | Ki = 35.06 ± 6.21 nM |
| Comparator Or Baseline | 4-Chlorophenyl analog (Ki = 8.43 ± 2.13 nM); 4-Bromophenyl analog (Ki = 8.96 ± 0.92 nM); 4-Iodophenyl analog (Ki = 8.22 ± 1.46 nM) |
| Quantified Difference | 4.2-fold lower potency vs. Cl; ~3.9-fold lower vs. Br/I |
| Conditions | Competition binding assay against [125I]IMPY using Aβ₁–₄₂ aggregates; indole-chalcone scaffold |
Why This Matters
Selecting the 4-fluorophenyl analog over the 4-chloro or 4-bromo analogs results in a known, quantifiable reduction in Aβ binding affinity, which is critical for applications where either higher potency (select Cl/Br/I) or reduced affinity (select F) is required.
- [1] Molecules. 2023;28(7):3233. Table 4. Binding affinities (Ki) of indole-chalcone derivatives with para-substituted phenyl rings for Aβ₁–₄₂ aggregates. Fluorophenyl (35.06 ± 6.21 nM); Chlorophenyl (8.43 ± 2.13 nM); Bromophenyl (8.96 ± 0.92 nM); Iodophenyl (8.22 ± 1.46 nM). View Source
